N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
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Overview
Description
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a thiophene ring fused with a thiadiazole ring, which is further substituted with a 4-methylphenyl group. The unique structure of this compound imparts it with various biological and chemical properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzenesulfonyl hydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction mixture is then heated to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .
Scientific Research Applications
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of carbonic anhydrase enzymes by binding to their active sites, thereby interfering with the enzyme’s function . Additionally, the compound’s structure allows it to interact with cellular receptors and proteins, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methanesulfonamido-4-methylphenyl)thiophene-3-carboxamide
- Thieno[3,2-d]pyrimidine derivatives
- Thieno[3,4-b]pyridine derivatives
Uniqueness
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11N3OS2 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H11N3OS2/c1-9-4-6-10(7-5-9)12-15-14(20-17-12)16-13(18)11-3-2-8-19-11/h2-8H,1H3,(H,15,16,17,18) |
InChI Key |
GLYWQTUAGQQDTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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